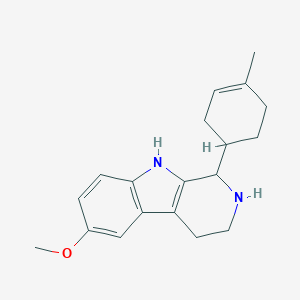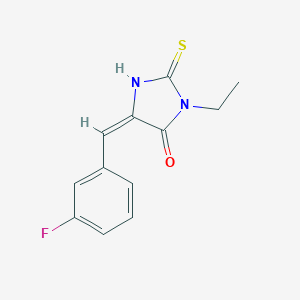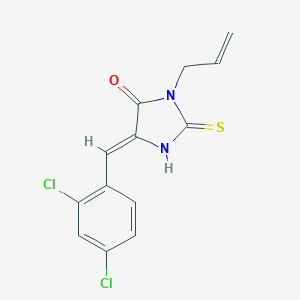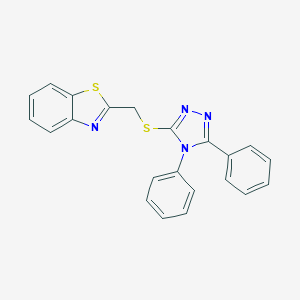
methyl 1-(4-methyl-3-cyclohexen-1-yl)-2,3,4,9-tetrahydro-1H-beta-carbolin-6-yl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(4-methyl-3-cyclohexen-1-yl)-2,3,4,9-tetrahydro-1H-beta-carbolin-6-yl ether, also known as harmane, is a naturally occurring beta-carboline alkaloid. It is found in various plants, including tobacco smoke, and has been shown to have various biological effects.
Scientific Research Applications
Harmane has been studied extensively for its potential as a therapeutic agent for various diseases. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. It has also been studied for its potential as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells.
Mechanism of Action
The exact mechanism of action of methyl 1-(4-methyl-3-cyclohexen-1-yl)-2,3,4,9-tetrahydro-1H-beta-carbolin-6-yl ether is not fully understood, but it is believed to act on various receptors in the brain, including the dopamine and serotonin receptors. It has also been shown to inhibit the activity of monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters.
Biochemical and Physiological Effects:
Harmane has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are involved in the development of various diseases. It has also been shown to improve cognitive function and memory in animal studies.
Advantages and Limitations for Lab Experiments
Harmane has several advantages for lab experiments, including its low toxicity and availability. However, it is important to note that methyl 1-(4-methyl-3-cyclohexen-1-yl)-2,3,4,9-tetrahydro-1H-beta-carbolin-6-yl ether can be difficult to synthesize and purify, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of methyl 1-(4-methyl-3-cyclohexen-1-yl)-2,3,4,9-tetrahydro-1H-beta-carbolin-6-yl ether. One area of research is the potential use of methyl 1-(4-methyl-3-cyclohexen-1-yl)-2,3,4,9-tetrahydro-1H-beta-carbolin-6-yl ether as a therapeutic agent for various diseases, including Alzheimer's disease and cancer. Another area of research is the development of new synthesis methods for methyl 1-(4-methyl-3-cyclohexen-1-yl)-2,3,4,9-tetrahydro-1H-beta-carbolin-6-yl ether, which can improve its availability and purity for lab experiments. Additionally, further studies are needed to fully understand the mechanism of action of methyl 1-(4-methyl-3-cyclohexen-1-yl)-2,3,4,9-tetrahydro-1H-beta-carbolin-6-yl ether and its effects on the brain and body.
Synthesis Methods
Harmane can be synthesized through several methods, including the Pictet-Spengler reaction, which involves the condensation of tryptamine with an aldehyde or ketone. Another method involves the oxidation of harmine, a related beta-carboline alkaloid, using potassium permanganate.
properties
Molecular Formula |
C19H24N2O |
|---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
6-methoxy-1-(4-methylcyclohex-3-en-1-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C19H24N2O/c1-12-3-5-13(6-4-12)18-19-15(9-10-20-18)16-11-14(22-2)7-8-17(16)21-19/h3,7-8,11,13,18,20-21H,4-6,9-10H2,1-2H3 |
InChI Key |
CBURKUOQISWBOD-UHFFFAOYSA-N |
SMILES |
CC1=CCC(CC1)C2C3=C(CCN2)C4=C(N3)C=CC(=C4)OC |
Canonical SMILES |
CC1=CCC(CC1)C2C3=C(CCN2)C4=C(N3)C=CC(=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-cyclohexyl-2-{[4-(3,4-dimethoxybenzylidene)-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B282585.png)
![2-{[4-(5-bromo-2-hydroxybenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(2-furylmethyl)acetamide](/img/structure/B282587.png)
![2-{[1-ethyl-4-(4-fluorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(2-furylmethyl)acetamide](/img/structure/B282589.png)
![N-benzyl-2-{[1-ethyl-4-(4-fluorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B282590.png)
![2-{[1-ethyl-4-(3-fluorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(2-ethylhexyl)acetamide](/img/structure/B282591.png)
![2-{[1-allyl-5-oxo-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-cyclohexylacetamide](/img/structure/B282593.png)
![2-{[4-(2,4-dichlorobenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(2-ethylhexyl)acetamide](/img/structure/B282595.png)
![N-benzyl-2-{[4-(2,4-dichlorobenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B282597.png)
![2-{[4-(4-chlorobenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-octylacetamide](/img/structure/B282598.png)

![3-allyl-5-{4-methoxy-3-[(2,4,6-tribromophenoxy)methyl]benzylidene}-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B282602.png)
![5-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-3-methyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B282605.png)

